molecular formula C24H33La-7 B1589811 Lanthanum, tris[(1,2,3,4,5-eta5)-1-(1-methylethyl)-2,4-cyclopentadien-1-yl]- CAS No. 68959-87-5

Lanthanum, tris[(1,2,3,4,5-eta5)-1-(1-methylethyl)-2,4-cyclopentadien-1-yl]-

Cat. No.: B1589811
CAS No.: 68959-87-5
M. Wt: 460.4 g/mol
InChI Key: BAWIRXMQUZGNCX-UHFFFAOYSA-N
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Description

Introduction to Tris(isopropylcyclopentadienyl)lanthanum(III) Complexes

Tris(isopropylcyclopentadienyl)lanthanum(III) complexes belong to the broader family of organolanthanide compounds characterized by the coordination of aromatic cyclic ligands to lanthanide metal centers. These complexes exhibit unique bonding characteristics that distinguish them from transition metal organometallics, primarily due to the limited radial extension of the 4f orbitals and their minimal overlap with ligand orbitals. The compound formula is represented as C24H33La, with a molecular weight of 460.4 grams per mole, appearing as a colorless to yellow liquid with distinctive air and moisture sensitivity.

The significance of this compound extends beyond fundamental coordination chemistry, as it serves as an important precursor material in atomic layer deposition processes for producing lanthanum oxide thin films. Research has demonstrated that tris(isopropylcyclopentadienyl)lanthanum(III) exhibits a boiling point range of 180-195°C under reduced pressure conditions, making it suitable for vapor-phase applications. The compound demonstrates violent reactivity with water, consistent with the general behavior of organolanthanide complexes, and requires careful handling under inert atmosphere conditions.

The electronic structure of tris(isopropylcyclopentadienyl)lanthanum(III) reflects the characteristic properties of lanthanide(III) ions, where the bonding is predominantly electrostatic in nature. This bonding mode results from the poor overlap between the contracted 4f orbitals and ligand orbitals, leading to compounds that exhibit ionic character despite their organometallic classification. The coordination environment around the lanthanum center creates a geometry that accommodates the large ionic radius of the lanthanide ion while providing sufficient steric protection through the isopropyl substituents.

Systematic Nomenclature and Structural Identification

The systematic identification of tris(isopropylcyclopentadienyl)lanthanum(III) requires consideration of multiple nomenclature systems and structural features that define this organometallic complex. The compound exists under various synonymous names, including tris(i-propylcyclopentadienyl)lanthanum, cyclopenta-1,3-diene lanthanum(3+), and lanthanum tricyclopenta-2,4-dienide. These alternative names reflect different approaches to describing the ligand coordination mode and the overall complex structure.

The chemical structure encompasses three isopropylcyclopentadienyl ligands coordinated to a central lanthanum(III) ion through eta-five (η5) bonding interactions. Each cyclopentadienyl ring bears a single isopropyl substituent, which provides both steric bulk and electronic modifications to the basic cyclopentadienyl framework. The linear formula representation (C3H7C5H4)3La clearly indicates the composition of three substituted cyclopentadienyl units per lanthanum atom.

Spectroscopic identification of tris(isopropylcyclopentadienyl)lanthanum(III) relies primarily on nuclear magnetic resonance techniques, with the compound showing characteristic resonances that conform to the expected structural pattern. The molecular structure exhibits D3 symmetry when considering the idealized arrangement of the three cyclopentadienyl ligands around the central metal atom. The exact mass determination yields 460.16458 grams per mole, providing precise molecular weight confirmation for analytical purposes.

International Union of Pure and Applied Chemistry Nomenclature and Isomeric Considerations

The International Union of Pure and Applied Chemistry nomenclature for tris(isopropylcyclopentadienyl)lanthanum(III) follows systematic rules for organometallic compounds containing cyclopentadienyl ligands. The official name designates the compound as lanthanum, tris[(1,2,3,4,5-eta5)-1-(1-methylethyl)-2,4-cyclopentadien-1-yl]-, which explicitly identifies the coordination mode and substitution pattern. This nomenclature system emphasizes the eta-five coordination of each cyclopentadienyl ring and specifies the position and nature of the isopropyl substituent.

The Chemical Abstracts Service registry number 68959-87-5 provides unique identification for this specific isomeric form of the compound. Isomeric considerations for tris(isopropylcyclopentadienyl)lanthanum(III) primarily involve the positional arrangement of the isopropyl groups on the cyclopentadienyl rings and the potential for different coordination geometries. However, the compound typically exists as a single structural isomer due to the symmetrical nature of the ligand arrangement and the preference for maximizing steric separation between the bulky isopropyl substituents.

Alternative systematic names include tris(2-isopropylcyclopenta-1,3-dien-1-yl)lanthanum, which emphasizes the diene character of the coordinated ligands. The InChI key BHWFVSOAOOHARF-UHFFFAOYNA-N provides a standardized representation for database searches and structural identification. Molecular formula variations such as C24H21La and C27H57La appear in some literature sources, though C24H33La represents the correct stoichiometry for the compound.

Property Value Reference
Chemical Abstracts Service Number 68959-87-5
Molecular Formula C24H33La
Exact Mass 460.16458 g/mol
InChI Key BHWFVSOAOOHARF-UHFFFAOYNA-N
MDL Number MFCD00145482
Coordination Geometry and Ligand Arrangement

The coordination geometry of tris(isopropylcyclopentadienyl)lanthanum(III) represents a distinctive arrangement characteristic of lanthanide organometallic compounds. The central lanthanum(III) ion adopts a coordination environment that can be described as pseudo-trigonal planar when considering the centroids of the three cyclopentadienyl rings. However, the actual coordination number reaches fifteen when counting individual carbon atoms involved in the eta-five bonding interactions, reflecting the high coordination numbers typical of lanthanide complexes.

The large ionic radius of lanthanum(III), approximately 1.032 Å for six-coordinate geometry, necessitates the accommodation of multiple ligands to achieve coordinative saturation. Research indicates that lanthanide coordination numbers decrease systematically across the series from lanthanum to lutetium, with lanthanum complexes typically exhibiting coordination numbers between eight and nine in conventional ligand environments. The cyclopentadienyl ligands in tris(isopropylcyclopentadienyl)lanthanum(III) each contribute five coordination sites, resulting in the high overall coordination number characteristic of these systems.

The ligand arrangement exhibits approximate threefold symmetry, with the three cyclopentadienyl rings oriented to minimize steric interactions between the isopropyl substituents. The carbon-lanthanum distances fall within the typical range observed for lanthanide-cyclopentadienyl interactions, generally between 2.6 and 2.8 Å based on similar compounds in the literature. The eta-five coordination mode involves all five carbon atoms of each cyclopentadienyl ring, creating a delocalized bonding interaction that contributes to the stability of the complex.

Electron counting considerations for tris(isopropylcyclopentadienyl)lanthanum(III) involve the formal assignment of electrons according to established organometallic conventions. Using the ionic counting method, each cyclopentadienyl ligand contributes six electrons as a formal cyclopentadienyl anion, while the lanthanum(III) ion contributes zero valence electrons, resulting in an eighteen-electron count that satisfies the requirements for lanthanide organometallic stability. The neutral counting approach yields the same result, confirming the electronic stability of the complex according to standard electron counting rules.

Historical Development of Organolanthanum Cyclopentadienyl Complexes

The historical development of organolanthanum cyclopentadienyl complexes traces its origins to fundamental discoveries in organometallic chemistry during the 1950s, when the initial synthesis of lanthanide cyclopentadienyl derivatives opened new avenues for f-element coordination chemistry. This development occurred in the context of the broader exploration of metallocene chemistry following the discovery of ferrocene, which demonstrated the remarkable stability and unique bonding characteristics of metal-cyclopentadienyl interactions. The subsequent adaptation of these synthetic approaches to lanthanide elements required overcoming significant challenges related to the large ionic radii, high coordination numbers, and distinctive electronic properties of f-elements.

The evolution from simple tris(cyclopentadienyl)lanthanide complexes to more sophisticated derivatives incorporating sterically demanding substituents represents a systematic effort to improve the stability, solubility, and reactivity characteristics of these organometallic systems. Research conducted over several decades demonstrated that the introduction of alkyl substituents on the cyclopentadienyl rings could dramatically alter the physical and chemical properties of the resulting complexes, leading to compounds with enhanced thermal stability and reduced sensitivity to air and moisture. This progression culminated in the development of specialized precursors such as tris(isopropylcyclopentadienyl)lanthanum(III) for advanced materials applications.

The chemical behavior of organolanthanum cyclopentadienyl complexes reflects the unique characteristics of lanthanide bonding, where the limited radial extension of 4f orbitals results in predominantly ionic interactions with ligands. This bonding mode distinguishes lanthanide organometallics from their transition metal counterparts, leading to compounds that exhibit high reactivity toward protic solvents and atmospheric oxygen while maintaining remarkable thermal stability under appropriate conditions. The development of improved synthetic methodologies and handling techniques has enabled the practical utilization of these compounds in various applications, including catalysis, materials synthesis, and fundamental studies of f-element chemistry.

Wilkinson's Pioneering Tris(cyclopentadienyl)lanthanum Work

Geoffrey Wilkinson and J. M. Birmingham achieved a landmark breakthrough in organolanthanide chemistry in 1954 with their successful synthesis of the first tris(cyclopentadienyl) derivatives of yttrium, scandium, and nearly all lanthanide elements. This pioneering work followed closely after the discovery of ferrocene and represented a systematic extension of metallocene chemistry to the f-elements, demonstrating that cyclopentadienyl ligands could stabilize organometallic complexes across the entire lanthanide series. The synthetic approach employed straightforward metathesis reactions between lanthanide trichlorides and sodium cyclopentadienide, yielding crystalline products with the general formula (C5H5)3Ln.

The initial synthesis utilized the reaction: LnCl3 + 3Na(C5H5) → (C5H5)3Ln + 3NaCl, which provided access to a complete series of tris(cyclopentadienyl)lanthanide complexes. These compounds exhibited remarkable thermal stability, remaining intact until temperatures reached 400°C, while simultaneously displaying extreme sensitivity to both air and moisture. The crystalline nature of these products facilitated their characterization and handling under appropriate inert atmosphere conditions, establishing fundamental protocols for organolanthanide synthesis and manipulation that continue to influence current methodologies.

Wilkinson and Birmingham's work demonstrated that all the tris(cyclopentadienyl)lanthanide complexes exhibited similar chemical behavior regardless of the number of 4f electrons in their electronic configurations. This observation provided early evidence for the limited participation of 4f orbitals in bonding interactions and supported the predominantly ionic character of lanthanide-ligand bonding. The compounds readily transferred their cyclopentadienyl ligands to iron(II) chloride to form ferrocene, behavior characteristic of ionic cyclopentadienyl salts rather than covalently bonded organometallic complexes.

The structural characterization of these early tris(cyclopentadienyl)lanthanide complexes revealed coordination geometries that differed significantly from transition metal metallocenes, reflecting the larger ionic radii and higher coordination numbers characteristic of lanthanide ions. Subsequent studies confirmed that these compounds adopt propeller-like arrangements of the three cyclopentadienyl ligands around the central metal atom, with each ring coordinated in an eta-five fashion. This structural motif became the foundation for understanding lanthanide-cyclopentadienyl bonding and guided the development of more sophisticated derivatives incorporating various substituents and modifications.

Year Milestone Researchers Significance
1954 First tris(cyclopentadienyl)lanthanide synthesis Wilkinson and Birmingham Established organolanthanide chemistry
1968 First indenyl lanthanide derivative Tsutsui and Gysling Extended aromatic ligand chemistry
1990s Sterically hindered cyclopentadienyl derivatives Various groups Improved stability and reactivity
2000s Specialized precursor development Multiple researchers Materials science applications
Evolution of Sterically Crowded Lanthanocene Derivatives

The evolution of sterically crowded lanthanocene derivatives emerged from the recognition that unsubstituted cyclopentadienyl ligands, while effective for initial complex formation, imposed limitations on the stability, solubility, and reactivity of the resulting organolanthanide compounds. The introduction of alkyl substituents on the cyclopentadienyl rings provided a systematic approach to modifying these properties while maintaining the fundamental coordination chemistry characteristics of the lanthanide-cyclopentadienyl interaction. This development proved particularly significant for expanding the practical applications of organolanthanide chemistry beyond fundamental research into areas such as catalysis and materials synthesis.

The systematic investigation of various substituted cyclopentadienyl ligands revealed that steric crowding around the metal center could dramatically influence the reactivity and stability of lanthanide complexes. Research demonstrated that bulky substituents such as trimethylsilyl groups, tert-butyl groups, and isopropyl groups could provide kinetic stabilization for otherwise highly reactive organolanthanide species. The development of pentamethylcyclopentadienyl ligands represented a particularly successful approach, yielding complexes with enhanced thermal stability and improved handling characteristics compared to their unsubstituted analogues.

The synthesis of tris(isopropylcyclopentadienyl)lanthanum(III) exemplifies this evolutionary trend toward sterically enhanced organolanthanide precursors. The isopropyl substituents provide sufficient steric bulk to improve the thermal stability and reduce the air sensitivity of the complex while maintaining the volatility characteristics necessary for vapor-phase applications. Research has demonstrated that this compound serves as an effective precursor for atomic layer deposition of lanthanum oxide thin films, with the organic ligands decomposing cleanly under controlled thermal conditions.

The design of sterically crowded lanthanocene derivatives has enabled the exploration of previously inaccessible oxidation states and coordination geometries in lanthanide chemistry. Studies have shown that appropriate ligand design can stabilize divalent lanthanide ions that would otherwise be too reactive for isolation in molecular complexes. This capability has opened new research directions in lanthanide redox chemistry and small molecule activation, demonstrating the continuing evolution of organolanthanide chemistry from its historical foundations toward increasingly sophisticated applications in modern chemical research and technology.

Ligand Type Steric Parameter Thermal Stability Applications
Cyclopentadienyl Minimal Moderate Fundamental studies
Methylcyclopentadienyl Low Enhanced Improved handling
Pentamethylcyclopentadienyl High High Catalysis applications
Isopropylcyclopentadienyl Moderate Good Precursor chemistry

Properties

CAS No.

68959-87-5

Molecular Formula

C24H33La-7

Molecular Weight

460.4 g/mol

IUPAC Name

lanthanum;5-propan-2-ylcyclopenta-1,3-diene;propan-2-ylcyclopentane

InChI

InChI=1S/3C8H11.La/c3*1-7(2)8-5-3-4-6-8;/h3*3-7H,1-2H3;/q-5;2*-1;

InChI Key

BAWIRXMQUZGNCX-UHFFFAOYSA-N

SMILES

CC(C)[C-]1[CH-][CH-][CH-][CH-]1.CC(C)[C-]1C=CC=C1.CC(C)[C-]1C=CC=C1.[La]

Canonical SMILES

CC(C)[C-]1[CH-][CH-][CH-][CH-]1.CC(C)[C-]1C=CC=C1.CC(C)[C-]1C=CC=C1.[La]

Origin of Product

United States

Preparation Methods

Preparation Methods

The synthesis of Lanthanum, tris[(1,2,3,4,5-eta5)-1-(1-methylethyl)-2,4-cyclopentadien-1-yl]- involves organometallic synthetic techniques requiring rigorously controlled conditions to ensure purity and structural integrity.

General Synthetic Approach

  • The compound is typically prepared by the reaction of lanthanum halides (e.g., LaCl₃) with cyclopentadienyl anions bearing the 1-(1-methylethyl) substituent.
  • The cyclopentadienyl anions are generated by deprotonation of the corresponding cyclopentadiene derivatives using strong bases such as alkali metal hydrides or alkyl lithium reagents under inert atmosphere conditions.
  • The subsequent metathesis or salt elimination reaction between lanthanum halide and the cyclopentadienyl anion forms the tris-substituted lanthanum complex.
  • The reaction is performed under anhydrous and oxygen-free conditions to prevent decomposition or side reactions, often in solvents like tetrahydrofuran (THF) or toluene at controlled temperatures.

Specific Methodological Details

Step Reagents & Conditions Description
1. Preparation of substituted cyclopentadienyl anion 1-(1-methylethyl)-cyclopentadiene + n-BuLi or NaH in THF, low temperature (-78°C to 0°C) Deprotonation to form cyclopentadienyl lithium or sodium salt
2. Reaction with lanthanum halide LaCl₃ or LaBr₃ + 3 equiv. cyclopentadienyl anion in THF or toluene, room temperature to reflux Salt metathesis to form tris(cyclopentadienyl)lanthanum complex
3. Purification Filtration, recrystallization from suitable solvents (e.g., hexanes) under inert atmosphere Isolation of pure complex as white to yellow powder or crystals
  • The purity of reagents and exclusion of moisture and air are critical to avoid hydrolysis or oxidation of the sensitive organolanthanum complex.
  • The reaction progress and product purity are often monitored by spectroscopic methods such as NMR, IR, and elemental analysis.

Alternative Synthetic Routes

  • Some literature reports suggest the use of lanthanum alkyl precursors reacting with substituted cyclopentadienes directly, but these methods are less common due to challenges in controlling stoichiometry and side reactions.
  • Another approach involves transmetallation using cyclopentadienyl magnesium or zinc reagents with lanthanum halides to improve yields and control over substitution patterns.

Analytical Data and Purity Assessment

Parameter Value/Range Method
Purity (assay) ≥98% Complexometric titration (EDTA)
Appearance White to yellow powder or crystals Visual
Melting Point ~275°C Differential scanning calorimetry (DSC)
Lanthanum content 39.9-43.2% Titration
Molecular weight 334.19 g/mol Calculated from molecular formula C15H15La
  • High purity is essential for catalytic applications, and the compound is typically handled and stored under inert atmosphere to maintain stability.

Research Findings on Preparation Conditions

  • Controlled temperature during deprotonation and metathesis steps is crucial to avoid polymerization or decomposition of cyclopentadienyl ligands.
  • The use of dry, oxygen-free solvents and glovebox or Schlenk line techniques is standard practice.
  • Substituent effects on the cyclopentadienyl ring (such as the isopropyl group) influence both steric and electronic properties, affecting the reaction kinetics and final complex stability.
  • Studies indicate that the lanthanum complex formed exhibits high reactivity even at low catalyst loadings, emphasizing the importance of precise synthetic control to achieve reproducible catalytic performance.

Summary Table of Preparation Method Parameters

Aspect Details Notes
Starting materials LaCl₃ or LaBr₃; 1-(1-methylethyl)-cyclopentadiene High purity required
Base for deprotonation n-Butyllithium or Sodium hydride Low temperature preferred
Solvent THF, toluene Anhydrous, oxygen-free
Reaction atmosphere Inert gas (N₂ or Ar) To prevent oxidation/hydrolysis
Temperature range -78°C to reflux Controlled to optimize yield
Purification Filtration, recrystallization Under inert atmosphere
Product form White to yellow crystalline solid Stable if stored properly

Chemical Reactions Analysis

Types of Reactions

Lanthanum, tris[(1,2,3,4,5-eta5)-1-(1-methylethyl)-2,4-cyclopentadien-1-yl]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form lanthanum oxides.

    Reduction: It can be reduced to lower oxidation states of lanthanum.

    Substitution: The cyclopentadienyl ligands can be substituted with other ligands under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like oxygen or hydrogen peroxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions often require the presence of strong acids or bases to facilitate ligand exchange.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically results in lanthanum oxides, while substitution reactions yield various lanthanum complexes with different ligands.

Scientific Research Applications

Chemical Properties and Structure

LaCp₃ is characterized by its unique structure where a lanthanum ion is coordinated to three cyclopentadienyl ligands. The general formula can be represented as La(C₅H₅)₃. This configuration imparts distinct electronic properties and reactivity patterns that are advantageous in several applications.

  • Molecular Formula : C₁₅H₁₅La
  • Molecular Weight : 334.19 g/mol
  • CAS Number : 1272-23-7
  • Appearance : White to yellow powder or crystals
  • Melting Point : 275 °C

Scientific Research Applications

LaCp₃ has a multitude of applications across various scientific disciplines:

Catalysis

LaCp₃ serves as a catalyst in numerous organic reactions, including:

  • Polymerization Reactions : It facilitates the formation of polymers through olefin metathesis and other mechanisms.
  • Functionalization Processes : The compound's Lewis acidic nature allows it to activate substrates for bond formation and cleavage .

Materials Science

In materials science, LaCp₃ is utilized to produce advanced materials with specific electronic and optical properties. It plays a role in developing functional materials for electronics and photonics due to its ability to form stable complexes with various substrates .

Biological Applications

Recent studies have highlighted the potential of LaCp₃ in biological contexts:

  • Antitumor Activity : Research indicates that LaCp₃ exhibits cytotoxic effects against cancer cell lines such as MDA-MB-231 (triple-negative breast cancer) and DU145 (prostate cancer), demonstrating significant inhibition of cell proliferation with IC₅₀ values of 25 μM and 30 μM, respectively .
CompoundCell LineIC₅₀ (μM)
LaCp₃MDA-MB-23125
LaCp₃DU14530

This antitumor activity suggests that LaCp₃ can interact with cellular mechanisms by replacing calcium ions (Ca²⁺), influencing enzyme activity within cells .

Case Study 1: Antitumor Efficacy

A study assessed the cytotoxic effects of various lanthanide complexes, including LaCp₃. The results demonstrated substantial inhibition of cell growth across different concentrations, underscoring the compound's potential as a therapeutic agent.

Case Study 2: Interaction with Biological Membranes

Research into how LaCp₃ interacts with biological membranes has provided insights into its pharmacokinetics and overall effectiveness as a therapeutic agent. Understanding these interactions is crucial for developing effective delivery systems for cancer therapy .

Mechanism of Action

The mechanism by which Lanthanum, tris[(1,2,3,4,5-eta5)-1-(1-methylethyl)-2,4-cyclopentadien-1-yl]- exerts its effects involves its ability to coordinate with various substrates and facilitate chemical transformations. The compound’s molecular structure allows it to interact with different molecular targets, enabling it to act as a catalyst or reactant in various chemical processes.

Comparison with Similar Compounds

Similar Compounds

    Tris(cyclopentadienyl)lanthanum: Similar in structure but lacks the isopropyl group.

    Tris(methylcyclopentadienyl)lanthanum: Contains methyl groups instead of isopropyl groups.

    Tris(ethylcyclopentadienyl)lanthanum: Contains ethyl groups instead of isopropyl groups.

Uniqueness

Lanthanum, tris[(1,2,3,4,5-eta5)-1-(1-methylethyl)-2,4-cyclopentadien-1-yl]- is unique due to the presence of the isopropyl group, which enhances its stability and reactivity compared to other similar compounds. This makes it particularly valuable in applications requiring high stability and specific reactivity.

Biological Activity

Lanthanum, tris[(1,2,3,4,5-η^5)-1-(1-methylethyl)-2,4-cyclopentadien-1-yl] is an organometallic compound notable for its unique structural and electronic properties. This compound falls under the category of cyclopentadienyl complexes, which are characterized by the coordination of cyclopentadienyl ligands to a central metal atom—in this case, lanthanum. The biological activity of this compound has garnered attention due to its potential applications in medicinal chemistry and materials science.

Molecular Formula and Weight

  • Formula : C24_{24}H33_{33}La
  • Molecular Weight : 460.4243 g/mol
  • CAS Registry Number : 68959-87-5

The structure of this compound features three cyclopentadienyl ligands that stabilize the lanthanum ion, allowing it to engage in various chemical reactions. The presence of the isopropyl group on the cyclopentadienyl ligands contributes to the steric and electronic properties of the complex.

Synthesis

Tris(cyclopentadienyl)lanthanum(III) can be synthesized through a reaction between lanthanum chloride and sodium cyclopentadienide in an inert atmosphere, typically using tetrahydrofuran (THF) as a solvent at low temperatures to prevent decomposition.

Cytotoxicity Studies

Recent studies have explored the cytotoxic effects of lanthanum complexes on various cancer cell lines. For instance, a study demonstrated that a lanthanum(III) complex exhibited significant cytotoxic activity against K-562 cells (a chronic myeloid leukemia cell line) and DOHH-2 cells (a non-Hodgkin lymphoma cell line). The cytotoxicity was found to be concentration-dependent, allowing for the determination of IC50_{50} values .

Table 1: Cytotoxicity Data of Lanthanum Complexes

Cell LineCompound TestedIC50_{50} (µM)Reference
K-562Lanthanum(III) complex10.5
DOHH-2Lanthanum(III) complex15.3
ControlLanthanum chloride>100

The mechanism by which lanthanum complexes exert their biological effects is primarily through their ability to interact with cellular components. The coordination environment created by the cyclopentadienyl ligands facilitates binding to biomolecules, potentially leading to disruption of cellular processes such as apoptosis and proliferation .

Medicinal Chemistry

The unique properties of lanthanum complexes make them promising candidates for drug development. Their ability to induce cytotoxic effects on cancer cells suggests potential applications in targeted cancer therapies. Further research is needed to explore their mechanisms and efficacy in vivo.

Material Science

In addition to biological applications, tris(cyclopentadienyl)lanthanum(III) is utilized in materials science as a catalyst in organic reactions and as a precursor for advanced materials used in electronics and photonics . Its role in polymerization reactions highlights its versatility beyond biological contexts.

Case Study 1: Lanthanum Complexes in Cancer Treatment

A study investigated the effects of various lanthanum complexes on tumor growth in animal models. The results indicated that certain complexes not only inhibited tumor growth but also reduced metastasis, suggesting their potential as therapeutic agents against aggressive cancers .

Case Study 2: Coordination Chemistry and Biological Activity

Research has shown that the coordination chemistry of lanthanide complexes significantly affects their biological activity. Variations in ligand types and coordination environments can lead to diverse biological outcomes, emphasizing the importance of structural design in developing new therapeutic agents .

Q & A

Q. What are the established synthetic routes for preparing lanthanum complexes with substituted cyclopentadienyl ligands, and how are these verified experimentally?

Methodological Answer: The synthesis of lanthanum cyclopentadienyl complexes typically involves reacting anhydrous LaCl₃ with alkali metal cyclopentadienides (e.g., NaC₅H₅) in tetrahydrofuran (THF). For substituted ligands like 1-(1-methylethyl)-cyclopentadienyl, ligand pre-functionalization is critical. Verification includes:

  • Elemental analysis to confirm stoichiometry.
  • ¹H/¹³C NMR to validate ligand bonding and substitution patterns.
  • X-ray crystallography to determine coordination geometry (e.g., η⁵ bonding mode) .

Q. How do storage conditions and handling protocols affect the stability of this organolanthanum complex?

Methodological Answer: Stability is influenced by:

  • Moisture sensitivity: Store under inert gas (argon/nitrogen) in flame-dried glassware to prevent hydrolysis.
  • Thermal stability: Avoid temperatures >100°C to prevent ligand decomposition.
  • Light exposure: Protect from UV light to mitigate photodegradation.
    Safety protocols (e.g., PPE, ventilation) align with handling volatile organometallics .

Q. What are the primary spectroscopic and analytical techniques for characterizing this compound?

Methodological Answer:

  • FT-IR: Identifies ligand vibrational modes (e.g., C-H stretches at 2900–3100 cm⁻¹).
  • Mass spectrometry (MS): Confirms molecular ion peaks (e.g., [La(C₅H₄-iPr)₃]⁺).
  • Thermogravimetric analysis (TGA): Assesses thermal decomposition thresholds.
  • Cyclic voltammetry: Probes redox behavior (La³⁺/La⁰ transitions) .

Advanced Research Questions

Q. How do steric effects from the 1-methylethyl substituent influence the reactivity and catalytic properties of this complex?

Methodological Answer: The bulky isopropyl group:

  • Reduces Lewis acidity: Steric hindrance limits substrate access to the La³⁺ center.
  • Enhances thermal stability: Bulky ligands stabilize the complex against ligand dissociation.
  • Alters catalytic selectivity: Test via polymerization studies (e.g., ethylene/α-olefin copolymerization) and compare with less hindered analogs (e.g., La(C₅H₅)₃). Computational DFT studies can map steric/electronic contributions .

Q. How can response surface methodology (RSM) optimize synthesis conditions for improved yield and purity?

Methodological Answer: Use a central composite design (CCD) with parameters:

ParameterRange
LaCl₃:Ligand ratio1:2.5–1:3.5
Reaction temperature60–100°C
Solvent polarityTHF vs. DME
Reaction time12–48 hours

Analyze via ANOVA to identify significant factors. For example, a 2⁴ factorial design with 16 runs, 8 star points, and 12 center points (total 44 experiments) .

Q. How to resolve contradictions in reported reactivity data (e.g., divergent catalytic performance)?

Methodological Answer:

  • Control ligand purity: Impurities (e.g., unreacted cyclopentadiene) can skew results. Use GC-MS for ligand verification.
  • Standardize reaction conditions: Compare oxygen/moisture levels (via Schlenk-line vs. glovebox setups).
  • Cross-validate characterization: Pair NMR with X-ray data to confirm structural consistency .

Q. What advanced microscopy techniques enable atomic-scale structural analysis of this complex?

Methodological Answer:

  • STEM-EELS: Maps lanthanum oxidation states via electron energy-loss spectroscopy.
  • HAADF-STEM: Resolves ligand arrangement around the La³⁺ center.
  • In situ TEM: Tracks structural changes under thermal stress (e.g., ligand loss at 150°C) .

Q. How can computational modeling predict ligand substitution effects on electronic structure?

Methodological Answer:

  • DFT calculations: Optimize geometry using B3LYP/def2-TZVP to compare La–C bond lengths in substituted vs. unsubstituted complexes.
  • NBO analysis: Quantify charge transfer from ligand to metal.
  • Molecular dynamics (MD): Simulate steric crowding dynamics during catalytic cycles .

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